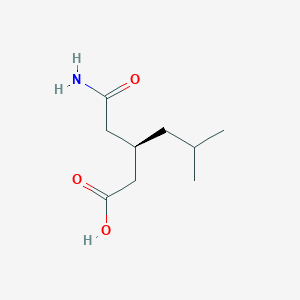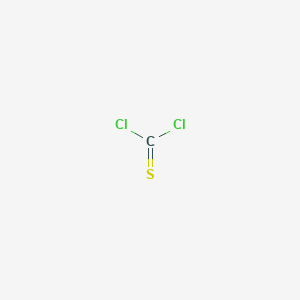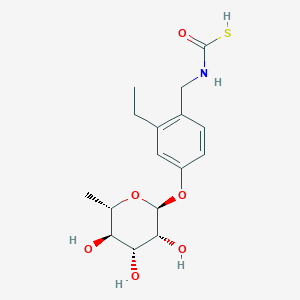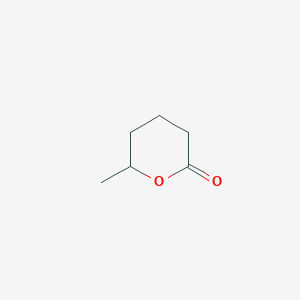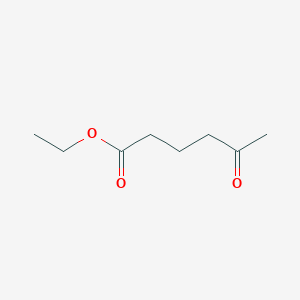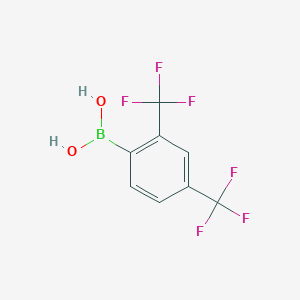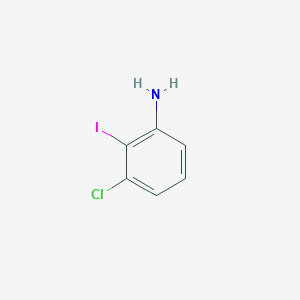
3-Chlor-2-Iodanilin
Übersicht
Beschreibung
3-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It is an aromatic amine where the aniline ring is substituted with chlorine and iodine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 3-Chloro-2-iodoaniline is primarily through its reactivity as a chemical intermediate. It can participate in various chemical reactions such as nucleophilic substitution . The chlorine and iodine substituents on the aniline ring make it a versatile intermediate in organic synthesis .
Biochemical Pathways
As a chemical intermediate, 3-Chloro-2-iodoaniline can be involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it has been used in the preparation of indolyl benzoic acid derivatives, which are known to activate the Nurr1 (NR4A2) pathway, a potential therapeutic target for Parkinson’s disease .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific context in which it is used, such as the final product it is used to synthesize and the route of administration .
Result of Action
The result of 3-Chloro-2-iodoaniline’s action is primarily seen in the products it helps synthesize. For example, when used to synthesize indolyl benzoic acid derivatives, these compounds can activate the Nurr1 pathway, which has implications in neuroprotection and neuroregeneration, potentially benefiting patients with Parkinson’s disease .
Action Environment
The action of 3-Chloro-2-iodoaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by light and heat, necessitating storage in a dark place under an inert atmosphere at 2-8°C .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-iodoaniline plays a role in biochemical reactions, particularly in the preparation of indolyl benzoic acid derivatives . These derivatives are known to act as Nurr1 (NR4A2) activators, which are used in the treatment of Parkinson’s disease
Cellular Effects
Its role in the preparation of indolyl benzoic acid derivatives suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the preparation of indolyl benzoic acid derivatives
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Chloro-2-iodoaniline in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Metabolic Pathways
3-Chloro-2-iodoaniline is known to be involved in the preparation of indolyl benzoic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodoaniline can be synthesized from 2-chloro-6-nitroaniline. The process involves diazotization to prepare 1-chloro-2-iodo-3-nitrobenzene, followed by reduction of the nitro group to obtain 3-chloro-2-iodoaniline .
Industrial Production Methods: Industrial production of 3-chloro-2-iodoaniline typically involves large-scale diazotization and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products:
Substitution Reactions: Products include various substituted anilines.
Oxidation and Reduction: Products can range from nitro compounds to fully reduced amines.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroaniline
- 4-Chloro-2-iodoaniline
- 2-Iodoaniline
- 3-Chloroaniline
Comparison: 3-Chloro-2-iodoaniline is unique due to the specific positioning of chlorine and iodine atoms, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in substitution and reduction reactions .
Eigenschaften
IUPAC Name |
3-chloro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVUXUJYVIVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612499 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70237-25-1 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70237-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
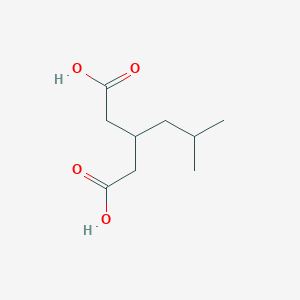
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)


